(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone
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Overview
Description
(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone is a heterocyclic compound that features both a thiazolidine ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone typically involves the reaction of a thiazolidine derivative with a pyridine derivative. One common method involves the condensation of 2-phenyl-1,3-thiazolidine-4-one with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst, such as anhydrous zinc chloride, in a solvent like tetrahydrofuran at reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidine-pyridine derivatives.
Scientific Research Applications
(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme MurB, which is involved in bacterial cell wall synthesis . This inhibition occurs through binding to the active site of the enzyme, preventing its normal function and leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-thiazolidine-4-one: A precursor in the synthesis of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone.
4-Pyridinecarboxaldehyde: Another precursor used in the synthesis.
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and have similar biological activities.
Uniqueness
This compound is unique due to the combination of the thiazolidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
Properties
IUPAC Name |
(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c18-14(12-6-8-16-9-7-12)17-10-11-19-15(17)13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPYEIPXSXERFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=NC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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